molecular formula C8H8N6O2 B3065455 3,3'-Dimethoxy-5,5'-BI-1,2,4-triazine CAS No. 42836-87-3

3,3'-Dimethoxy-5,5'-BI-1,2,4-triazine

Cat. No.: B3065455
CAS No.: 42836-87-3
M. Wt: 220.19 g/mol
InChI Key: NUEBUZGZTDFPMP-UHFFFAOYSA-N
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Description

3,3’-Dimethoxy-5,5’-BI-1,2,4-triazine is a heterocyclic compound with the chemical formula C8H8N6O2 . It belongs to the class of 1,2,4-triazines , which exhibit diverse biological activities . The compound’s structure consists of two triazine rings connected by a central bridge, and it contains two methoxy groups (–OCH3) at the 3 and 5 positions on each triazine ring.


Synthesis Analysis

The synthesis of 3,3’-Dimethoxy-5,5’-BI-1,2,4-triazine involves several steps. One common method is the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . This process yields the quaternary ammonium chloride salt of DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride), which serves as an efficient reagent for amide synthesis . The mechanism of DMTMM coupling is similar to other amide coupling reactions involving activated carboxylic acids .


Molecular Structure Analysis

The molecular structure of 3,3’-Dimethoxy-5,5’-BI-1,2,4-triazine consists of two fused triazine rings, each bearing methoxy groups at the 3 and 5 positions. The compound exhibits aromaticity and has a planar geometry .


Chemical Reactions Analysis

  • Amide Formation : DMTMM is commonly used for amide synthesis. It reacts with carboxylic acids and amines to form amides. This reaction is essential in peptide synthesis and other organic transformations .
  • Esterification : DMTMM can also facilitate the formation of esters from carboxylic acids and alcohols .
  • Anhydride Synthesis : DMTMM has been applied to anhydride synthesis as well .

Mechanism of Action

The mechanism of DMTMM coupling involves the activation of carboxylic acids to form active esters. These esters are highly reactive and can undergo nucleophilic attacks by amines, alcohols, or other nucleophiles .

Properties

IUPAC Name

3-methoxy-5-(3-methoxy-1,2,4-triazin-5-yl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O2/c1-15-7-11-5(3-9-13-7)6-4-10-14-8(12-6)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEBUZGZTDFPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=N1)C2=CN=NC(=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307070
Record name 3,3'-Dimethoxy-5,5'-bi-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42836-87-3
Record name NSC186767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-Dimethoxy-5,5'-bi-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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